molecular formula C20H17FN2O3S2 B2812380 2-fluoro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide CAS No. 955650-95-0

2-fluoro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide

Cat. No. B2812380
CAS RN: 955650-95-0
M. Wt: 416.49
InChI Key: YQWWABGKLFJPLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H17FN2O3S2 and its molecular weight is 416.49. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure Analysis

A study by Gelbrich, Haddow, and Griesser (2011) on a related compound, gliquidone, highlights the importance of intramolecular and intermolecular hydrogen bonding in defining the molecular conformation and properties of sulfonamide derivatives. These insights can be crucial for understanding the physicochemical properties and potential interactions of similar compounds within biological systems or material science applications (Gelbrich, Haddow, & Griesser, 2011).

Fluorophore Development for Zinc Detection

Kimber et al. (2001) described the synthesis and analysis of fluorophores for zinc(II) detection, emphasizing the role of structural analogs in enhancing fluorescence characteristics. This research underscores the potential of similar sulfonamide derivatives in developing sensitive and selective probes for metal ions in various biological and environmental contexts (Kimber, Mahadevan, Lincoln, Ward, & Betts, 2001).

Intramolecular Cyclization Reactions

Research by Ichikawa, Sakoda, Moriyama, and Wada (2006) on the synthesis of ring-fluorinated isoquinolines and quinolines via intramolecular substitution highlights a methodological approach that could be relevant for synthesizing and modifying compounds like 2-fluoro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide. Such reactions are key for creating diverse molecular architectures with potential pharmaceutical applications (Ichikawa, Sakoda, Moriyama, & Wada, 2006).

Carbonic Anhydrase Inhibition

A novel series of benzenesulfonamides designed by Bruno et al. (2017) for selective inhibition of human carbonic anhydrases demonstrates the pharmaceutical relevance of sulfonamide derivatives in targeting enzyme isoforms. This research indicates the potential for designing inhibitors with improved selectivity and efficacy for therapeutic purposes, aligning with studies on compounds like 2-fluoro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide (Bruno et al., 2017).

properties

IUPAC Name

2-fluoro-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O3S2/c21-17-4-1-2-6-19(17)28(25,26)22-16-8-7-14-9-10-23(13-15(14)12-16)20(24)18-5-3-11-27-18/h1-8,11-12,22H,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQWWABGKLFJPLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3F)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide

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